![molecular formula C17H17ClN2O3S B4186376 N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4186376.png)
N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
Übersicht
Beschreibung
N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as NSC 710464, is a chemical compound that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to further explore its potential as a therapeutic agent.
Wirkmechanismus
N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 acts as a selective inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to a decrease in cell proliferation and survival, ultimately resulting in reduced tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 has been shown to have a potent inhibitory effect on CK2 activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 is its selectivity for CK2, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. Additionally, its low toxicity profile makes it a safer alternative to other CK2 inhibitors that have been studied. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in cancer treatment.
Zukünftige Richtungen
Further research is needed to fully understand the potential of N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 as a therapeutic agent for cancer. One direction for future studies could be to explore the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, more research is needed to optimize the synthesis and formulation of N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 for clinical use. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with cancer.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide 710464 has been studied for its potential use in cancer treatment, specifically as an inhibitor of the protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer, and its activity is associated with increased cell proliferation and survival. Inhibition of CK2 has been shown to reduce tumor growth in preclinical models, making it an attractive target for cancer therapy.
Eigenschaften
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-prop-2-enylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-10-19-17(21)13-8-9-14(18)16(11-13)24(22,23)20-15-7-5-4-6-12(15)2/h3-9,11,20H,1,10H2,2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZSGSPNZKDBES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(prop-2-en-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.